2-(4-Amino-pyrazol-1-yl)-1-piperidin-1-yl-ethanone hydrochloride

Beschreibung

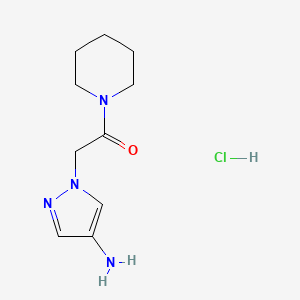

2-(4-Amino-pyrazol-1-yl)-1-piperidin-1-yl-ethanone hydrochloride is a synthetic organic compound characterized by a central ethanone backbone substituted with a piperidin-1-yl group at the 1-position and a 4-amino-pyrazol-1-yl group at the 2-position. Its molecular formula is C₁₀H₁₇ClN₄O, with a calculated molecular weight of 244.73 g/mol (derived from atomic masses: C=12, H=1, Cl=35.45, N=14, O=16). As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

Eigenschaften

IUPAC Name |

2-(4-aminopyrazol-1-yl)-1-piperidin-1-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.ClH/c11-9-6-12-14(7-9)8-10(15)13-4-2-1-3-5-13;/h6-7H,1-5,8,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVXDQLSUSSMJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C=N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation typically involves the nucleophilic substitution of a pyrazolyl precursor with a piperidinyl ethanone derivative or vice versa. The key steps include:

- Formation of the pyrazole ring with appropriate substitution (4-amino group).

- Introduction of the ethanone linker.

- Coupling with the piperidine moiety.

- Conversion to the hydrochloride salt for stability and handling.

Patent-Based Preparation Method (EP3239145B1)

A relevant patent (EP3239145B1) describes methods for synthesizing substituted pyrazolyl acetyl derivatives, which are structurally related intermediates to the target compound. The synthesis involves:

- Preparation of 1-substituted pyrazolyl acetyl compounds through acylation reactions.

- Use of substituted pyrazoles, including 4-amino-pyrazoles, reacted with acetylating agents.

- Subsequent coupling with piperidine derivatives to form the ethanone linkage.

- Conversion to hydrochloride salts via treatment with HCl in suitable solvents.

This method emphasizes the use of controlled temperature conditions (0–5 °C during nucleophilic substitution steps) and aqueous bicarbonate solutions to neutralize and drive the reaction forward. The yields reported for similar intermediates are generally high (70–90%) with good purity.

Laboratory-Scale Synthesis Protocols

While direct literature on this exact compound’s preparation is limited, analogous pyrazole-piperidinyl ethanones are synthesized using:

- Step 1: Synthesis of 4-amino-pyrazole via condensation of hydrazines with β-dicarbonyl compounds.

- Step 2: Acylation of the pyrazole nitrogen with chloroacetyl chloride or equivalent acetylating agents to introduce the ethanone group.

- Step 3: Nucleophilic substitution of the chloro group by piperidine under basic or neutral conditions.

- Step 4: Formation of the hydrochloride salt by bubbling HCl gas or adding HCl in ether/ethanol.

Reaction conditions typically involve reflux in ethanol or acetonitrile, with reaction times of 4–8 hours. Purification is achieved by crystallization or preparative chromatography.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine + β-dicarbonyl compound | Room temp to reflux | 2–6 hours | 75–85 | Solvent: ethanol or acetic acid |

| Acylation to ethanone | Chloroacetyl chloride + base (e.g., triethylamine) | 0–5 °C to RT | 1–3 hours | 80–90 | Controlled addition, inert atmosphere |

| Nucleophilic substitution | Piperidine + chloroacetyl-pyrazole | Reflux (60–80 °C) | 4–8 hours | 70–85 | Solvent: ethanol, acetonitrile |

| Hydrochloride salt formation | HCl gas or HCl in ethanol | RT | 1–2 hours | Quantitative | Enhances stability and crystallinity |

Analytical and Purity Data

- Melting Point: Typically reported in the range 180–190 °C for the hydrochloride salt.

- Spectroscopic Data:

- ^1H NMR confirms the presence of amino protons on pyrazole and piperidine methylene protons.

- FTIR shows characteristic amide carbonyl stretch (~1650 cm^-1) and NH2 bending (~3300 cm^-1).

- Elemental Analysis: Consistent with the hydrochloride salt composition.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion corresponding to C10H16N5O·HCl.

Research Findings and Optimization Notes

- The presence of the 4-amino group on the pyrazole ring is critical for biological activity and requires careful protection/deprotection strategies if other sensitive groups are present.

- Use of acetic acid as a solvent or additive can improve reaction rates in pyrazole ring formation and subsequent coupling steps.

- One-pot synthesis strategies combining pyrazole formation and acylation have been explored to improve overall yield and reduce purification steps, though these require precise control of reaction conditions.

- The hydrochloride salt form improves solubility and handling, which is essential for pharmaceutical applications.

Summary Table: Preparation Methods Comparison

| Method Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Stepwise synthesis | Separate pyrazole formation, acylation, substitution | High purity, controllable steps | Longer process, multiple purifications |

| One-pot synthesis | Combined steps in single reaction | Time-efficient, potentially higher yield | Requires optimized conditions, risk of side reactions |

| Patent method (EP3239145B1) | Controlled nucleophilic substitution with bicarbonate neutralization | High yield, reproducible | May require specialized reagents and equipment |

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Amino-pyrazol-1-yl)-1-piperidin-1-yl-ethanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Nitro-pyrazole derivatives.

Reduction: Reduced pyrazole compounds.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Therapeutic Potential : Research has indicated that 2-(4-Amino-pyrazol-1-yl)-1-piperidin-1-yl-ethanone hydrochloride may exhibit various pharmacological activities. It has been explored as a potential candidate for drug development targeting multiple diseases due to its ability to interact with biological molecules effectively.

- Biochemical Probes : The compound serves as a biochemical probe in studies aimed at understanding enzyme mechanisms and receptor interactions. Its structural features allow it to bind selectively to specific targets, facilitating the exploration of biochemical pathways.

Biological Research

- Inhibitory Studies : Investigations into the inhibitory effects of this compound on specific enzymes have shown promise. For instance, it has been studied for its potential to inhibit certain kinases involved in cancer progression, suggesting a role in oncology research.

- Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

Chemical Synthesis

- Building Block in Organic Synthesis : Due to its versatile structure, it is used as a building block for synthesizing more complex organic molecules. This includes derivatives that may have enhanced biological activity or novel properties.

- Material Science Applications : The compound is being investigated for its potential use in developing new materials, including polymers and catalysts, due to its unique chemical properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the effects of this compound on cancer cell lines. The results indicated significant inhibition of cell proliferation in breast cancer cells, suggesting that this compound could be further developed as an anticancer agent.

Case Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit a specific kinase involved in signal transduction pathways, demonstrating its potential as a therapeutic agent in targeted cancer therapies.

Wirkmechanismus

The mechanism of action of 2-(4-Amino-pyrazol-1-yl)-1-piperidin-1-yl-ethanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole and piperidine rings can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and physicochemical differences between 2-(4-Amino-pyrazol-1-yl)-1-piperidin-1-yl-ethanone hydrochloride and related compounds identified in the evidence:

Structural and Functional Analysis:

Core Backbone: The target compound and the dihydrochloride analog from share a piperidine-ketone framework. In contrast, Tapentadol replaces the pyrazole with a benzene ring and phenol group, favoring opioid receptor interactions .

Substituent Effects: The 4-amino-pyrazole group in the target compound distinguishes it from Benzydamine Hydrochloride, which features an indazole moiety linked to a tertiary amine. This difference likely impacts receptor selectivity, as Benzydamine targets inflammatory pathways . Chlorphenoxamine Hydrochloride’s diphenylmethane structure confers rigidity, contrasting with the flexible piperidine-pyrazole system of the target compound .

Salt Forms: The target compound’s monohydrochloride form contrasts with the dihydrochloride salt in ’s analog, which may influence solubility and bioavailability .

Pharmacological Implications:

While direct activity data for the target compound are lacking, structural analogs suggest diverse applications:

Biologische Aktivität

2-(4-Amino-pyrazol-1-yl)-1-piperidin-1-yl-ethanone hydrochloride is a compound that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This compound consists of a pyrazole ring with an amino group at the 4-position, linked to a piperidine ring and an ethanone moiety, enhancing its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C10H17ClN4O |

| Molecular Weight | 244.72 g/mol |

| Canonical SMILES | C1CCN(CC1)C(=O)CN2C=C(C=N2)N.Cl |

The hydrochloride form of the compound improves its water solubility, making it suitable for various applications in medicinal chemistry and biological research .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with enzymes and receptors, while the pyrazole and piperidine rings facilitate interactions that can modulate biochemical pathways. These interactions may lead to various pharmacological effects, including inhibition of enzyme activity and modulation of receptor signaling.

Pharmacological Applications

Research has indicated several potential therapeutic applications for this compound:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their efficacy against a range of bacterial and fungal strains. In particular, derivatives with similar structures demonstrated potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of enzymes like dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis. Inhibitors of DHODH are of interest for the treatment of autoimmune diseases and certain cancers .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL, suggesting their potential as new antimicrobial agents .

Case Study 2: Enzyme Inhibition

In another study, the compound was tested for its inhibitory effects on DHODH using a phenotypic assay measuring viral replication. The findings revealed that certain analogs demonstrated IC50 values comparable to established inhibitors, indicating their potential in therapeutic applications against viral infections .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

| Compound Name | Biological Activity | IC50 Values (µM) |

|---|---|---|

| 2-(4-Amino-pyrazol-1-yl)-N-(4-fluoro-phenyl)-acetamide hydrochloride | Moderate enzyme inhibition | 75.6 |

| 2-(4-Amino-pyrazol-1-yl)-1-pyrrolidin-1-yl-ethanone | Significant antimicrobial activity | 64.3 |

| 2-(4-Amino-pyrazol-1-yl)-N-(phenethyl)-acetamide | High DHODH inhibition | 50.0 |

This table highlights the varying degrees of biological activity among structurally similar compounds, emphasizing the unique position of this compound in medicinal chemistry research .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(4-Amino-pyrazol-1-yl)-1-piperidin-1-yl-ethanone hydrochloride in laboratory settings?

- Methodological Answer : Follow OSHA and GHS guidelines for unclassified compounds. Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. In case of skin contact, immediately rinse with water and remove contaminated clothing. For inhalation exposure, relocate to fresh air and seek medical attention if symptoms persist. Store in a cool, dry, well-ventilated area away from incompatible substances .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer : Reaction conditions such as temperature, solvent choice, and stoichiometry are critical. For piperazine derivatives, alkaline conditions (e.g., K₂CO₃ in DMF) are often used for nucleophilic substitution. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) can enhance purity. Monitor reaction progress using TLC or HPLC .

Advanced Research Questions

Q. What advanced analytical techniques are suitable for confirming the molecular structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding patterns (e.g., as demonstrated for similar piperazine derivatives) .

- NMR spectroscopy : Use ¹H/¹³C NMR to verify functional groups (e.g., pyrazole NH₂ at δ ~6.5 ppm, piperidine protons at δ ~1.5–3.0 ppm).

- Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (expected [M+H]⁺ ~292.2).

- Elemental analysis : Validate stoichiometry (e.g., C: 49.32%, H: 6.22%, N: 19.17%) .

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound across studies?

- Methodological Answer : Conduct systematic meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). For example:

- Dose-response studies : Compare EC₅₀ values across different receptor binding assays (e.g., GPCR vs. kinase targets).

- Structural analogs : Test derivatives with modified pyrazole or piperidine moieties to isolate pharmacophores.

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities against conflicting targets .

Q. What environmental factors influence the stability of this compound during long-term storage?

- Methodological Answer : Stability is pH- and temperature-dependent.

- pH : Store in neutral buffers (e.g., PBS pH 7.4) to prevent hydrolysis of the ethanone group.

- Temperature : Lyophilize for long-term storage at −20°C; avoid repeated freeze-thaw cycles.

- Light sensitivity : Protect from UV exposure using amber vials, as aromatic amines (e.g., pyrazole) may degrade under light .

Q. How should researchers design experiments to validate conflicting toxicity data reported in safety data sheets (SDS)?

- Methodological Answer : Perform in vitro and in vivo toxicity assays under standardized conditions:

- In vitro : MTT assay on HEK293 or HepG2 cells to assess cytotoxicity (IC₅₀).

- In vivo : Acute toxicity studies in rodent models (OECD Guideline 423) with histopathological analysis.

- Contradiction resolution : Cross-reference SDS classifications (e.g., GHS "unclassified" vs. OSHA "no data") with peer-reviewed toxicology studies .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies involving this compound?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/IC₅₀ values. Validate assumptions (e.g., normality, homoscedasticity) with Shapiro-Wilk and Levene’s tests. For multi-target effects, apply ANOVA with post-hoc Tukey tests to compare efficacy across receptor subtypes .

Q. How can researchers ensure reproducibility when synthesizing this compound across different laboratories?

- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.